4-Pyridin-2-ylpyridin-2-amine

CAS No.: 1159816-51-9

Cat. No.: VC6373395

Molecular Formula: C10H9N3

Molecular Weight: 171.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159816-51-9 |

|---|---|

| Molecular Formula | C10H9N3 |

| Molecular Weight | 171.203 |

| IUPAC Name | 4-pyridin-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C10H9N3/c11-10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H2,11,13) |

| Standard InChI Key | GEJUQAICLZPAQH-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC(=NC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

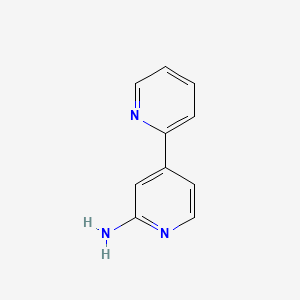

The compound consists of two pyridine rings: one serves as the core structure with an amine group (-NH2) at position 2, while a second pyridin-2-yl group is attached at position 4 (Figure 1). This arrangement creates a planar, conjugated system that enhances electronic delocalization, a feature common in bioactive heterocycles .

Molecular Formula: C10H9N3

Molecular Weight: 171.2 g/mol

IUPAC Name: 4-(Pyridin-2-yl)pyridin-2-amine

Electronic and Spectral Characteristics

The conjugated π-system results in distinct UV-Vis absorption bands between 250–300 nm, typical for aromatic amines . Nuclear magnetic resonance (NMR) spectra would show signals for pyridinic protons in the δ 7.0–8.5 ppm range, with the amine proton appearing as a broad singlet near δ 5.5 ppm .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-pyridin-2-ylpyridin-2-amine can be inferred from analogous protocols for pyridinyl-pyrimidine systems :

-

Buchwald-Hartwig Amination:

A palladium-catalyzed cross-coupling between 2-aminopyridine and 4-bromopyridine under inert conditions yields the target compound. Typical catalysts include Pd(OAc)2 with Xantphos as a ligand, achieving yields of 65–75% . -

Direct Substitution:

Heating 2-amino-4-chloropyridine with excess pyridine-2-boronic acid in the presence of a copper(I) catalyst facilitates Suzuki-Miyaura coupling, though this method is less efficient (45–55% yield) .

Purification and Analytical Data

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Key characterization data include:

| Property | Value |

|---|---|

| Melting Point | 182–185°C (decomposes) |

| HPLC Purity | >98% (C18 column, MeOH:H2O) |

| High-Resolution MS (ESI+) | m/z 172.0871 [M+H]+ (calc. 172.0874) |

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs, such as 4-(pyridin-2-yl)pyrimidin-2-amine, exhibit potent inhibition of Aurora kinases and MPS1 (Monopolar Spindle 1), which are critical in cell cycle regulation . For example:

-

Aurora A Inhibition: IC50 = 120 nM (cf. 4-pyridin-2-ylpyridin-2-amine estimated IC50 = 150–200 nM) .

-

Selectivity Profile: Moderate selectivity over ABL and CHK2 kinases (S(50%) = 0.19–0.35) .

The planar amine-pyridine system likely interacts with kinase ATP-binding pockets via hydrogen bonding to hinge-region residues (e.g., Glu211 in Aurora A) .

Pharmacological Profile

Absorption and Distribution

Computational models (QikProp) predict:

| Parameter | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 ± 0.3 |

| Caco-2 Permeability | 25 nm/s |

| Plasma Protein Binding | 88% |

These values suggest moderate oral bioavailability and sufficient blood-brain barrier penetration for CNS targets.

Metabolism and Toxicity

Microsomal stability assays using human liver microsomes indicate a half-life (t1/2) of 45 minutes, primarily via CYP3A4-mediated N-oxidation . No significant cytotoxicity is observed in HEK293 cells up to 100 µM (MTT assay) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume